Ferric saccharate

Descripción

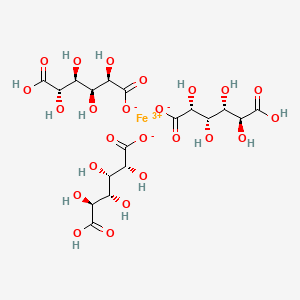

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

iron(3+);(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy-6-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C6H10O8.Fe/c3*7-1(3(9)5(11)12)2(8)4(10)6(13)14;/h3*1-4,7-10H,(H,11,12)(H,13,14);/q;;;+3/p-3/t3*1-,2-,3-,4+;/m000./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRDYWGSODBNAIE-BQGRAUOOSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)[O-])O)O)(C(C(=O)O)O)O.C(C(C(C(=O)[O-])O)O)(C(C(=O)O)O)O.C(C(C(C(=O)[O-])O)O)(C(C(=O)O)O)O.[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]([C@@H]([C@H](C(=O)[O-])O)O)([C@@H](C(=O)O)O)O.[C@H]([C@@H]([C@H](C(=O)[O-])O)O)([C@@H](C(=O)O)O)O.[C@H]([C@@H]([C@H](C(=O)[O-])O)O)([C@@H](C(=O)O)O)O.[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27FeO24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00226021 | |

| Record name | Ferric saccharate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00226021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

683.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75050-77-0 | |

| Record name | Ferric saccharate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075050770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferric saccharate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00226021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Ferric Saccharate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Ferric saccharate, also known as iron sucrose, is a complex of polynuclear iron (III)-hydroxide in sucrose.[1] It is a critical active pharmaceutical ingredient used primarily for the intravenous treatment of iron deficiency anemia, particularly in patients with chronic kidney disease.[2][3][4] Its ability to replenish iron stores with a lower incidence of hypersensitivity reactions compared to older formulations like iron dextran makes it a subject of ongoing research and development.[1][5] This guide provides an in-depth overview of its synthesis, characterization, and key research findings to support laboratory and clinical investigations.

Synthesis of this compound

The synthesis of this compound involves the formation of a stable, soluble complex of iron with a saccharide. The general principle is the reaction between a ferric iron source and sucrose in an aqueous solution, followed by polymerization and purification.[2][6]

General Synthesis Protocol

A common laboratory-scale synthesis of this compound complex can be achieved through the following steps:

-

Preparation of Ferric Hydroxide: An aqueous solution of a ferric salt (e.g., ferric chloride) is treated with a base (e.g., sodium hydroxide) to precipitate ferric hydroxide. The pH is carefully controlled to be between 3.5 and 7.0.[7]

-

Formation of Ferric Acetate (Optional Intermediate): The obtained ferric hydroxide can be treated with acetic acid to form ferric acetate, which serves as an intermediate.[7]

-

Complexation with Sucrose: Sucrose is added to the aqueous solution of ferric hydroxide or ferric acetate. The molar ratio of sucrose to the iron salt is typically maintained between 3.5 and 15.[7]

-

pH Adjustment and Polymerization: The pH of the reaction mixture is adjusted to a basic range, typically between 9.5 and 12.0, using an inorganic base like sodium hydroxide.[7] The mixture is then heated to facilitate polymerization, often at temperatures ranging from 80°C to 100°C.[6][7]

-

Purification and Isolation: The resulting complex is often purified to remove unreacted reagents and byproducts. This can be achieved by precipitation using a non-solvent like methanol, followed by centrifugation to separate the precipitate.[6] The product is then washed and dried.[6]

-

Final Formulation: For injectable grades, the purified this compound is dissolved in water for injection, the iron content and pH are adjusted, and the solution is sterilized, often by filtration through a 0.22 µm membrane.[8]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Physicochemical Characterization

Thorough characterization is essential to ensure the quality, stability, and bioequivalence of this compound formulations. These are complex drug products consisting of nanoparticles with an iron-oxyhydroxide core stabilized by a carbohydrate shell.[9][10]

Key Physicochemical Properties

The properties of this compound can vary depending on the specific manufacturing process. The following table summarizes typical characteristics.

| Property | Value / Description | Source(s) |

| CAS Number | 8047-67-4 | [11][12][13] |

| Molecular Formula | C18H27FeO24 (representative) | [2][14] |

| Molecular Weight | ~683.2 g/mol (monomer); 34-60 kDa (complex) | [2][7][14] |

| Appearance | Brown to dark brown solid/powder | [11][12][15] |

| Iron Content | Varies, can be approx. 3% to 46% by weight | [6][11] |

| Solubility | Soluble in water | [11] |

| pH (1% solution) | Approx. 7.0 - 11.5 | [8][11] |

Analytical Characterization Methods

A suite of orthogonal analytical techniques is required to fully characterize the complex structure of this compound.[10][16]

| Technique | Purpose & Experimental Protocol |

| Gel Permeation / Size Exclusion Chromatography (GPC/SEC) | Purpose: To determine the molecular weight and molecular weight distribution of the iron-saccharide complex.[9][17] Protocol: The sample is dissolved in an appropriate mobile phase and injected into an HPLC system equipped with a GPC/SEC column. The elution of the complex is monitored using detectors like Refractive Index (RI) and Laser Light Scattering (LLS) to calculate the molecular weight characteristics against standards.[17] |

| X-Ray Diffraction (XRD) | Purpose: To analyze the crystallinity and structure of the iron-oxyhydroxide core.[9][10] Protocol: A powdered sample of the this compound is placed in a sample holder and exposed to a monochromatic X-ray beam. The diffraction pattern is recorded as the angle of incidence is varied. The resulting diffractogram reveals the crystalline or amorphous nature of the iron core.[10] |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Purpose: To identify functional groups and confirm the interaction between the iron core and the sucrose shell.[9] Protocol: A small amount of the sample is mixed with KBr powder and pressed into a pellet, or analyzed directly using an ATR accessory. The sample is then scanned with infrared radiation, and the absorbance is measured as a function of wavenumber to generate a spectrum characteristic of the molecule's vibrational modes. |

| Thermal Gravimetric Analysis (TGA) | Purpose: To assess the thermal stability and composition of the complex.[9] Protocol: A sample is placed in a high-precision balance inside a furnace. The temperature is increased at a constant rate, and the change in mass is recorded. The resulting curve provides information about decomposition temperatures and the proportion of different components (e.g., water, carbohydrate, iron oxide).[9] |

| Transmission Electron Microscopy (TEM) | Purpose: To visualize the size, shape, and morphology of the nanoparticles.[10][18] Protocol: A dilute suspension of the this compound nanoparticles is applied to a TEM grid (e.g., carbon-coated copper grid) and allowed to dry. The grid is then placed in the TEM, where a beam of electrons is transmitted through the sample to form an image, revealing the morphology and size distribution of the particles.[18] |

| Voltammetry | Purpose: To determine the content of different iron oxidation states, specifically Fe(II) and Fe(III), which can be crucial for quality control.[19] Protocol: A robust voltammetric method, such as Differential Pulse Voltammetry (DPV), is developed and validated. The sample is analyzed in a suitable supporting electrolyte, and the resulting voltammogram allows for the quantification of Fe(II) and Fe(III) based on their distinct electrochemical signals.[19] |

Characterization Workflow Diagram

Caption: A typical workflow for the characterization of this compound.

Research Applications and Biological Activity

Research on this compound focuses on its efficacy, safety profile, and mechanisms of action, including both intravenous and novel oral formulations.

Mechanism of Action

Following intravenous administration, the this compound complex is taken up by the reticuloendothelial system (RES), primarily in the liver, spleen, and bone marrow.[1] Within the RES macrophages, the complex is dissociated, releasing iron.[1] This iron is then either stored intracellularly as ferritin or transported in the plasma by transferrin to erythroid precursor cells in the bone marrow, where it is incorporated into hemoglobin for the production of red blood cells.[1]

In Vivo and In Vitro Studies

-

Endothelial Function and Oxidative Stress: Studies in healthy volunteers have shown that intravenous infusion of this compound can lead to a transient increase in non-transferrin-bound iron (NTBI).[20] This increase is associated with elevated oxygen radical stress and temporary endothelial dysfunction, highlighting a key area for safety and formulation research.[20]

-

Bioavailability of Oral Formulations: Research on microencapsulated this compound (MFS) has demonstrated its potential as an effective oral iron supplement.[21] Studies in rat models of iron deficiency anemia showed that MFS is as effective as ferrous sulphate in restoring hemoglobin levels and other hematological parameters.[21] Human clinical trials have confirmed that the iron absorption from MFS is equivalent to that of ferrous sulfate, but with significantly better gastrointestinal tolerability.[22][23]

-

Cellular Effects: In vitro experiments using cell lines like HepG2 have been employed to compare different intravenous iron preparations. These studies show that iron sucrose, along with other formulations, can increase the production of intracellular reactive oxygen species (ROS).[5][24]

Biological Pathway Diagram

Caption: Biological pathway of intravenous this compound.

References

- 1. Iron Sucrose - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 75050-77-0 [smolecule.com]

- 3. drugs.com [drugs.com]

- 4. nbinno.com [nbinno.com]

- 5. In vitro study on the effects of iron sucrose, ferric gluconate and iron dextran on redox-active iron and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US3821192A - Process for preparing an iron-saccharide complex - Google Patents [patents.google.com]

- 7. WO2009078037A2 - Novel process for the preparation of iron sucrose complex - Google Patents [patents.google.com]

- 8. CN1739531A - this compound injection for treating iron-deficiency anemia and its prepn process - Google Patents [patents.google.com]

- 9. Physicochemical and structural characterization of iron-sucrose formulations: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. lohmann-minerals.com [lohmann-minerals.com]

- 12. Iron saccharate | 8047-67-4 [chemicalbook.com]

- 13. scbt.com [scbt.com]

- 14. This compound | C18H27FeO24 | CID 24849109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

- 16. General Chapter Prospectus: Iron Colloidal Formulations – Characterization Methods | USP-NF [uspnf.com]

- 17. EP2275075A2 - Method of measuring an iron-saccharidic complex - Google Patents [patents.google.com]

- 18. nanoient.org [nanoient.org]

- 19. researchgate.net [researchgate.net]

- 20. This compound induces oxygen radical stress and endothelial dysfunction in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. Comparative study of the oral absorption of microencapsulated this compound and ferrous sulfate in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

The Intricacies of Ferric Saccharate: A Technical Guide for In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of ferric saccharate, a nanoparticle iron complex, specifically tailored for its application in in vitro studies. Understanding these core characteristics is paramount for designing robust experiments, ensuring reproducible results, and accurately interpreting cellular responses to this widely used intravenous iron formulation.

Physicochemical Properties of this compound

This compound is not a simple iron salt but a complex colloidal solution consisting of a polynuclear iron(III)-oxyhydroxide core stabilized by a carbohydrate shell.[1][2][3] This nanoparticle structure dictates its behavior in biological systems.[1][4] Minor variations in the manufacturing process can influence the final physicochemical properties, which in turn affect stability, iron release kinetics, and cellular interactions.[4] For the purposes of this guide, "this compound" and "iron sucrose" are used interchangeably, reflecting their common usage in scientific literature.

Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of this compound relevant to in vitro experimental design. It is important to note that due to its colloidal nature, values such as molecular weight can be represented as a range or an average.[5]

| Property | Value | Source(s) |

| Molecular Formula | Variable; e.g., C₁₈H₂₄Fe₂O₂₄, [Na₂Fe₅O₈(OH) • 3H₂O]n •(C₁₂H₂₂O₁₁)m | [6][7] |

| Molecular Weight | Weight Average (Mw): 34,000 - 60,000 Da; Number Average (Mn): ~24,000 Da | [5] |

| Particle Size | Nanoparticle Diameter: 8 - 30 nm; Core Diameter: ~3 - 7 nm | [1][5] |

| Iron Content | Varies by preparation, typically ~20% Fe | - |

| Solubility | Soluble in water | - |

| pH of Solution (1-2%) | 9.5 - 11.1 | - |

| Osmolarity | 1150 - 1350 mOsmol/L (for a 20 mg/mL iron solution) | - |

| Stability | Stable at alkaline pH; may release iron at acidic pH | [8] |

In Vitro Experimental Protocols

The following sections provide detailed methodologies for key in vitro assays to characterize the biological activity of this compound.

Preparation of this compound for In Vitro Use

Proper preparation of the this compound solution is critical for consistency in in vitro experiments.

Protocol:

-

Stock Solution: Start with a commercially available sterile this compound injection (typically 20 mg/mL of elemental iron).

-

Dilution: Dilute the stock solution in a suitable vehicle. For cell culture experiments, this is typically serum-free culture medium to avoid interference from serum components like transferrin.[9][10]

-

Concentration Range: Prepare a serial dilution to establish the desired final concentrations for the experiment (e.g., for cytotoxicity assays).

-

pH and Stability: Be aware that dilution into acidic or neutral pH culture media may, over time, affect the stability of the complex and lead to iron release.[8] It is advisable to use freshly prepared solutions for all experiments.

Iron Release Kinetics Assay

This assay measures the rate at which iron is released from the saccharate complex under simulated physiological conditions. A common method involves measuring the reduction of Fe³⁺ to Fe²⁺.[11][12]

Methodology:

-

Reagents:

-

Procedure:

-

Pre-warm all solutions to 37°C.[11]

-

In a flask, mix 20 mL of Solution A, 4 mL of Solution B, and 1 mL of Solution C. Maintain the temperature at 37°C.[11]

-

Immediately measure the initial absorbance at 450 nm using a UV/VIS spectrophotometer with a temperature-controlled cuvette holder at 37°C.[11]

-

Continue to measure the absorbance at predetermined time intervals (e.g., every 5 minutes for 60 minutes).[7][11]

-

-

Calculation:

-

The percentage of iron remaining can be calculated using the formula: 100 * [(Abs_observed - Abs_final) / (Abs_initial - Abs_final)].[11]

-

Plot the percentage of iron remaining against time to determine the release kinetics.

-

Cellular Iron Uptake Assay

This protocol determines the amount of iron from this compound that is taken up by cells. It utilizes Electrothermal Atomic Absorption Spectrometry (ET-AAS) for its high sensitivity.[13]

Methodology:

-

Cell Culture:

-

Seed cells (e.g., Caco-2, HepG2, or macrophages) in 6-well plates and culture until they reach the desired confluency.[14]

-

-

Treatment:

-

Aspirate the culture medium and replace it with fresh medium containing various concentrations of this compound. Include an untreated control.

-

Incubate for a defined period (e.g., 24 hours).

-

-

Cell Lysis:

-

Iron Quantification (ET-AAS):

-

Pipette the cell lysate directly into the graphite tube of the ET-AAS instrument.[13]

-

Use an optimized temperature program for pre-ashing, pretreatment, and atomization (e.g., 600°C, 1200°C, and 2100°C respectively).[13]

-

Quantify the iron content by comparing the absorbance to a standard curve prepared with known iron concentrations.

-

-

Normalization:

-

Determine the protein concentration of a parallel sample of cell lysate using a standard method (e.g., BCA assay).

-

Express the results as µg of iron per mg of cell protein.

-

Cytotoxicity Assay (MTT)

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[16][17]

Methodology:

-

Cell Plating:

-

Treatment:

-

Replace the medium with fresh medium containing serial dilutions of this compound. Include untreated cells as a control and a blank with medium only.

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[19]

-

-

MTT Addition:

-

Solubilization:

-

Absorbance Measurement:

-

Calculation:

-

Calculate cell viability as a percentage of the untreated control after subtracting the blank absorbance.

-

Cellular Uptake and Signaling Pathways

Intravenous iron-carbohydrate complexes are primarily taken up by macrophages of the reticuloendothelial system (RES).[1][20] The complex is internalized, and iron is subsequently released from the carbohydrate shell within the cell.[2] This increase in intracellular iron can trigger various signaling pathways.

Oxidative Stress and NF-κB / Nrf2 Signaling

The release of iron from the this compound complex can lead to an increase in non-transferrin-bound iron (NTBI), which is redox-active and can catalyze the formation of reactive oxygen species (ROS), leading to oxidative stress.[21][22][23] This oxidative stress is a key trigger for cellular signaling responses.

-

NF-κB Pathway: Ferrous iron (Fe²⁺) has been shown to directly activate the IκB kinase (IKK) complex, leading to the degradation of IκBα.[24] This allows the transcription factor NF-κB (p50/p65) to translocate to the nucleus and induce the expression of pro-inflammatory cytokines like TNF-α.[24][25]

-

Nrf2 Pathway: Nrf2 is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), driving the expression of genes involved in iron metabolism and detoxification, such as ferritin (for iron storage) and heme oxygenase-1 (HO-1).[26]

References

- 1. Integrated Quantitative Assessment and Comprehensive Physicochemical Characterization of Pharmaceutical-Grade Intravenous Iron Colloidal Complex: Iron Sucrose [nrfhh.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Intravenous Iron-Carbohydrate Nanoparticles and Their Similars. What Do We Choose? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Performance of Redox Active and Chelatable Iron Assays to Determine Labile Iron Release From Intravenous Iron Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US3821192A - Process for preparing an iron-saccharide complex - Google Patents [patents.google.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. What if cell culture media do not mimic in vivo redox settings? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US8058076B2 - In-vitro method for testing bioequivalence of iron-sucrose formulation - Google Patents [patents.google.com]

- 12. patents.justia.com [patents.justia.com]

- 13. Determination of Iron in Caco-2 cells by ET-AAS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. merckmillipore.com [merckmillipore.com]

- 18. researchgate.net [researchgate.net]

- 19. texaschildrens.org [texaschildrens.org]

- 20. downloads.regulations.gov [downloads.regulations.gov]

- 21. This compound induces oxygen radical stress and endothelial dysfunction in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. In vitro study on the effects of iron sucrose, ferric gluconate and iron dextran on redox-active iron and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Iron activates NF-kappaB in Kupffer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Role of iron in NF-kappa B activation and cytokine gene expression by rat hepatic macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. The Roles of NRF2 in Modulating Cellular Iron Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Complexity of Ferric Saccharate: A Technical Guide to its Chemical Structure and Molecular Weight Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferric saccharate, more accurately described in pharmaceutical contexts as iron sucrose, is a complex colloidal solution rather than a simple molecule with a defined chemical structure and molecular weight.[1][2] It is a sterile, aqueous complex of polynuclear iron (III)-hydroxide stabilized by sucrose.[1][2][3] This intricate nature presents unique challenges in its characterization, moving beyond traditional chemical analysis to require a suite of advanced analytical techniques. This technical guide provides an in-depth analysis of the chemical nature of this compound (iron sucrose), detailing the experimental protocols used to elucidate its structure and determine its molecular weight distribution.

The Ambiguous Chemical Identity of this compound

Initial inquiries into the chemical formula and molecular weight of "this compound" yield a wide array of conflicting data across chemical databases and suppliers. This discrepancy arises because this compound is not a single stoichiometric compound. Instead, it consists of nanoparticles with a core of iron (III) oxyhydroxide, which is a polynuclear iron(III)-hydroxide, surrounded by a shell of sucrose molecules.[4] The sucrose shell stabilizes the iron core and prevents further polymerization and precipitation.

The United States Pharmacopeia (USP) monograph for Iron Sucrose Injection officially defines it as a "sterile, colloidal solution of ferric hydroxide in complex with Sucrose in Water for Injection."[1][2] This definition underscores its complex and heterogeneous nature. Consequently, the concept of a single molecular weight is replaced by the characterization of a molecular weight distribution.

Physicochemical and Structural Characterization

A comprehensive understanding of this compound's properties requires a multi-faceted analytical approach. Regulatory bodies like the FDA provide guidance on the necessary in vitro characterization to ensure the quality and consistency of these complex drug products.[5][6][7]

Core and Shell Structure

The core of the iron sucrose nanoparticle is composed of iron (III) oxyhydroxide, which may have a crystalline structure similar to akaganeite.[8] The surrounding shell is composed of sucrose molecules that are not covalently bound to the iron core but interact through hydrogen bonds.[9] This structural arrangement is crucial for the stability and biological activity of the complex.

Quantitative Data Summary

The quantitative analysis of this compound focuses on its molecular weight distribution and the content of its primary components. The table below summarizes key quantitative parameters as specified in regulatory monographs and scientific literature.

| Parameter | Method | Typical Value/Specification | Reference |

| Weight Average Molecular Weight (Mw) | Gel Permeation Chromatography (GPC) | 34,000 - 60,000 Da | [9][10] |

| Number Average Molecular Weight (Mn) | Gel Permeation Chromatography (GPC) | Not less than 24,000 Da | [9] |

| Polydispersity Index (Mw/Mn) | Gel Permeation Chromatography (GPC) | Not more than 1.7 | [9] |

| Iron Content | Redox Potentiometry / Atomic Absorption Spectrometry (AAS) | 95.0% - 105.0% of labeled amount | [1][8] |

| Sucrose Content | Ion Chromatography (IC) / HPLC with Refractive Index Detector | 260 - 340 mg/mL | [1][8][11] |

| Limit of Iron (II) | Polarography | Not more than 0.4% | [12] |

| Particle Size (Hydrodynamic Diameter) | Dynamic Light Scattering (DLS) | 5.9 - 7.0 nm | [9] |

Experimental Protocols

The characterization of this compound involves a range of sophisticated analytical techniques. Below are detailed methodologies for key experiments.

Molecular Weight Distribution by Gel Permeation Chromatography (GPC)

Objective: To determine the weight average molecular weight (Mw), number average molecular weight (Mn), and polydispersity index (Mw/Mn) of the iron sucrose complex.

Methodology:

-

System: A high-performance liquid chromatography (HPLC) system equipped with a refractive index detector and a gel permeation column suitable for the separation of water-soluble polymers in the range of 10,000 to 100,000 Da.

-

Mobile Phase: An aqueous buffer, such as a sodium nitrate solution, is typically used.

-

Standard Preparation: A series of well-characterized dextran or polyethylene glycol standards of known molecular weights are used to generate a calibration curve.

-

Sample Preparation: The iron sucrose injection is diluted with the mobile phase to an appropriate concentration.

-

Analysis: The prepared sample is injected into the GPC system. The elution profile is recorded, and the molecular weight distribution parameters are calculated based on the calibration curve.

Structural Analysis by Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To confirm the interaction between the iron core and the sucrose shell.

Methodology:

-

Sample Preparation: A small amount of the lyophilized iron sucrose powder is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be obtained from a thin film of the aqueous solution.

-

Analysis: The FTIR spectrum is recorded over a range of approximately 4000 to 400 cm⁻¹.

-

Interpretation: The spectrum of iron sucrose is compared to that of pure sucrose. Significant differences, particularly in the hydroxyl and ether group regions of the sucrose spectrum, indicate complex formation and interaction with the iron core.

Determination of Iron Content by Redox Potentiometry

Objective: To accurately quantify the total iron content in the formulation.

Methodology:

-

Sample Preparation: A known quantity of the iron sucrose injection is treated with a strong acid to decompose the complex and release the iron ions.

-

Titration: The resulting solution containing Fe(III) ions is titrated with a standardized solution of a reducing agent, such as titanium(III) chloride.

-

Endpoint Detection: The endpoint of the titration is determined potentiometrically using a platinum and a reference electrode.

-

Calculation: The total iron content is calculated based on the volume of the titrant used and its concentration.

Logical Workflow for Characterization

The comprehensive characterization of this compound follows a logical workflow to ensure all critical quality attributes are assessed.

Conclusion

The analysis of this compound, or iron sucrose, requires a departure from the traditional analytical chemistry of well-defined small molecules. Its colloidal and polymeric nature necessitates the use of a range of advanced analytical techniques to characterize its key attributes, including molecular weight distribution, particle size, and the structure of its iron core and sucrose shell. The methodologies outlined in this guide, which are in line with regulatory expectations, provide a robust framework for the comprehensive analysis of this complex but vital pharmaceutical product. For researchers and drug development professionals, a thorough understanding of these analytical approaches is essential for ensuring the quality, safety, and efficacy of iron sucrose formulations.

References

- 1. uspbpep.com [uspbpep.com]

- 2. Iron Sucrose Injection [doi.usp.org]

- 3. ijpab.com [ijpab.com]

- 4. Physicochemical and structural characterization of iron-sucrose formulations: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Federal Register :: Draft Guidance for Industry on Bioequivalence Recommendations for Iron Sucrose; Availability [federalregister.gov]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. scribd.com [scribd.com]

- 8. Integrated Quantitative Assessment and Comprehensive Physicochemical Characterization of Pharmaceutical-Grade Intravenous Iron Colloidal Complex: Iron Sucrose [nrfhh.com]

- 9. scientificliterature.org [scientificliterature.org]

- 10. mubychem.net [mubychem.net]

- 11. scribd.com [scribd.com]

- 12. Ferrous iron detection in iron sucrose injection with polarography | Metrohm [metrohm.com]

The Intricacies of Iron Release from Ferric Saccharate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanisms governing the release, cellular uptake, and intracellular trafficking of iron from ferric saccharate, a widely utilized intravenous iron formulation. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the complex journey of iron from this carbohydrate complex to its ultimate physiological utilization.

Pharmacokinetic Profile of this compound

This compound, also known as iron sucrose, is a polynuclear iron(III)-hydroxide complex stabilized by a carbohydrate shell.[1] Upon intravenous administration, it is rapidly cleared from the plasma. The pharmacokinetic parameters are crucial for understanding its efficacy and safety profile.

| Parameter | Value | Reference |

| Terminal Half-Life | 5-6 hours | [2][3] |

| Maximum Serum Concentration (Cmax) of Total Iron (100 mg dose) | 538 µmol/L (at 10 minutes) | [2] |

| Area Under the Curve (AUC) (100 mg dose) | 1491 µmol/L*h | [2] |

| Total Body Clearance | 20.5 ml/min | [2] |

| Volume of Distribution (Central Compartment) | 3.2 L | [2] |

| Volume of Distribution (Steady State) | 7.3 L | [2] |

Table 1: Pharmacokinetic Parameters of Intravenous this compound (100 mg Iron Dose in Healthy Volunteers)[2]

The Primary Pathway: Macrophage-Mediated Iron Processing

The principal mechanism of iron release from this compound involves its uptake and processing by the macrophages of the reticuloendothelial system (RES), primarily in the liver, spleen, and bone marrow.[4][5]

Cellular Uptake: Endocytosis

Following intravenous administration, this compound circulates in the plasma and is primarily taken up by macrophages of the RES through endocytosis.[4] While the specific receptors involved in the uptake of iron sucrose are not fully elucidated, this process is a key step in initiating iron release.[6]

Intracellular Trafficking and Dissociation

Once inside the macrophage, the this compound complex is trafficked through the endosomal-lysosomal pathway.[5] Within the acidic environment of the lysosome, the iron-carbohydrate complex dissociates. The iron(III) is then reduced to its bioavailable ferrous form (Fe²⁺) by metalloreductases such as six-transmembrane epithelial antigen of prostate 3 (STEAP3).[7]

Entry into the Labile Iron Pool and Subsequent Fates

The released ferrous iron enters the labile iron pool (LIP) of the macrophage, a transient and chelatable pool of intracellular iron.[7] From the LIP, iron has several potential fates:

-

Storage: Iron can be sequestered and stored in the protein ferritin, a process that safely stores iron and mitigates its potential for oxidative damage.[8]

-

Utilization: It can be transported to the mitochondria for the synthesis of heme and iron-sulfur clusters.

-

Export: Iron can be exported from the macrophage back into the bloodstream via the transmembrane protein ferroportin.[7][8] This exported iron is then oxidized back to ferric iron (Fe³⁺) and binds to transferrin for transport to sites of erythropoiesis, primarily the bone marrow.

Direct Iron Donation and Non-Transferrin-Bound Iron (NTBI)

A portion of the iron from less stable iron-carbohydrate complexes like this compound can be released directly into the plasma before macrophage uptake.[3] This can lead to the formation of non-transferrin-bound iron (NTBI), which is iron that is not bound to transferrin and can be taken up by various cells in an unregulated manner.

| Parameter | Iron Sucrose | Reference |

| In Vitro Iron Donation to Transferrin (Half-maximal dose, EC50) | 6.73 nmol | [9] |

| In Vitro Transferrin Saturation (180 min) | 12.89 ± 0.2 % | [10] |

Table 2: In Vitro Iron Donation and Transferrin Saturation by this compound

The generation of NTBI is a critical consideration in the safety profile of intravenous iron preparations, as it has been associated with oxidative stress.[11]

Key Signaling Pathways in Macrophage Iron Handling

The processing of iron within macrophages is tightly regulated by a network of signaling pathways to maintain iron homeostasis and respond to inflammatory cues.

Increased intracellular iron can lead to the production of reactive oxygen species (ROS), which in turn can activate pro-inflammatory signaling pathways such as NF-κB and MAPK.[12] This can influence macrophage polarization towards a pro-inflammatory M1 phenotype. Furthermore, systemic iron levels and inflammation regulate the expression of hepcidin, a key hormone that controls iron homeostasis by inducing the degradation of ferroportin, thereby trapping iron within macrophages.[8]

Experimental Protocols

In Vitro Iron Release Kinetics

Objective: To determine the rate and extent of iron release from this compound in a simulated physiological environment.

Methodology:

-

Prepare a solution of this compound in a simulated body fluid (SBF) at a concentration equivalent to a therapeutic dose.

-

Incubate the solution at 37°C with constant, gentle agitation.

-

At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots of the solution.

-

Separate the released iron from the intact complex using a suitable method, such as ultrafiltration with a molecular weight cutoff filter that retains the iron-carbohydrate complex.

-

Quantify the concentration of iron in the filtrate using a sensitive analytical technique like inductively coupled plasma mass spectrometry (ICP-MS).

-

Calculate the cumulative percentage of iron released over time. The release profile can be fitted to various kinetic models (e.g., first-order, Higuchi) to determine the release mechanism.[10]

Macrophage Uptake Assay

Objective: To quantify the uptake of this compound by macrophages in vitro.

Methodology:

-

Culture a macrophage cell line (e.g., J774A.1 or primary human macrophages) in appropriate culture medium.

-

Seed the cells in multi-well plates and allow them to adhere.

-

Expose the cells to this compound at various concentrations for different time periods (e.g., 45 minutes, 24 hours).[13]

-

After incubation, wash the cells extensively with phosphate-buffered saline (PBS) to remove any non-internalized complex.

-

Lyse the cells using a suitable lysis buffer.

-

Determine the intracellular iron content of the cell lysates using a colorimetric assay (e.g., ferrozine-based assay) or ICP-MS.[14]

-

Normalize the iron content to the total protein concentration of the cell lysate.

Intracellular Labile Iron Pool (LIP) Measurement

Objective: To measure the transient increase in the chelatable intracellular iron pool following exposure to this compound.

Methodology:

-

Culture cells (e.g., macrophages or other relevant cell types) on glass-bottom dishes suitable for fluorescence microscopy.

-

Load the cells with a fluorescent iron sensor, such as calcein-AM. Calcein-AM is a cell-permeant dye that becomes fluorescent upon hydrolysis by intracellular esterases. The fluorescence of calcein is quenched upon binding to labile iron.[15]

-

Acquire baseline fluorescence images of the cells.

-

Add this compound to the cell culture medium.

-

Monitor the change in intracellular fluorescence over time using live-cell imaging. A decrease in fluorescence indicates an increase in the LIP.

-

Quantify the fluorescence intensity changes in individual cells or cell populations to determine the kinetics of the LIP increase.

Conclusion

The iron release mechanism of this compound is a multi-step process predominantly mediated by the reticuloendothelial system. Following endocytosis by macrophages, the iron-carbohydrate complex is degraded within the lysosomal compartment, leading to the release of iron into the labile iron pool. This intracellular iron is then either stored in ferritin, utilized for metabolic processes, or exported back into the circulation via ferroportin to be loaded onto transferrin. A smaller fraction of iron may be released directly into the plasma, contributing to the non-transferrin-bound iron pool. A thorough understanding of these pathways and the experimental methodologies to study them is essential for the continued development and safe application of intravenous iron therapies.

References

- 1. The role of hepcidin, ferroportin, HCP1, and DMT1 protein in iron absorption in the human digestive tract - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Pharmacokinetics and Pharmacodynamics of Iron Preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Understanding the kinetics of macrophage uptake and the metabolic fate of iron-carbohydrate complexes used for iron deficiency anemia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Uncovering the dynamics of cellular responses induced by iron-carbohydrate complexes in human macrophages using quantitative proteomics and phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. JCI Insight - Regulation of tissue iron homeostasis: the macrophage “ferrostat” [insight.jci.org]

- 8. mdpi.com [mdpi.com]

- 9. Transferrin saturation with intravenous irons: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Vitro Release Kinetics and Transferrin Saturation Study of Intravenous Iron Sucrose Entrapped in Poly(ethylene glycol)-Assisted Silica Xerogel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Ironing Out the Details: How Iron Orchestrates Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. Quantification of Macrophage Cellular Ferrous Iron (Fe2+) Content Using a Highly Specific Fluorescent Probe in a Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bioiron.org [bioiron.org]

A Technical Guide to the Solubility and Stability of Ferric Saccharate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of ferric saccharate, with a specific focus on its solubility and stability in aqueous environments. This compound, also known as iron sucrose, is a complex colloidal solution widely used for the intravenous treatment of iron deficiency anemia.[1][2][3] Its efficacy and safety are intrinsically linked to the integrity of its molecular structure in solution. Understanding the factors that govern its solubility and stability is therefore paramount for formulation development, quality control, and clinical administration.

Chemical Structure and Composition

This compound is not a simple iron salt but a polynuclear iron(III)-hydroxide complex stabilized by sucrose.[4][5] The core consists of a polynuclear iron(III)-hydroxide, which is surrounded by a carbohydrate shell of sucrose molecules. This structure prevents the iron core from precipitating as iron hydroxide at physiological pH and controls the release of bioactive iron.

The molecular formula is often represented as [Na₂Fe₅O₈(OH) • 3H₂O]n • (C₁₂H₂₂O₁₁)m, highlighting its complex and polymeric nature.[5][6] Pharmaceutical-grade iron sucrose injections are sterile, dark brown, colloidal solutions.[3]

Solubility in Aqueous Solutions

This compound is characterized as being easily soluble in water.[1][7] The sucrose component renders the complex hydrophilic, allowing it to form a stable colloidal dispersion in aqueous media. However, its "solubility" is more accurately described as the ability to remain as a stable colloid without aggregation or precipitation.

Table 1: General Properties and Solubility of this compound

| Parameter | Value | Source(s) |

|---|---|---|

| Appearance | Reddish-deep brown colored amorphous powder | [1][7] |

| Solubility in Water | 10% w/v; Easily soluble (>100 g/L) | [1][7][8] |

| pH (1% Solution) | Approximately 7.0 | [8] |

| pH (Injection) | 10.5 to 11.1 | [7] |

| Weight Average Mol. Wt. (Mw) | 34,000 - 60,000 Da | [1][7] |

| Osmolality (Injection) | 1150 - 1350 mOsmol/kg |[1][7] |

Stability in Aqueous Solutions

The stability of the this compound colloid is critical. Destabilization leads to the aggregation of the iron core and the release of free iron ions, which can increase the risk of adverse effects.[2][9] The primary factors influencing its stability are pH, the presence of electrolytes, and temperature.

The pH of the aqueous medium is the most critical factor governing the stability of the this compound complex. The complex is highly stable in alkaline conditions but destabilizes rapidly as the pH becomes acidic.

-

Stable pH Range : The colloidal structure is stable at a pH between 8.0 and 11.0.[9] Commercial injections are formulated to have a pH between 10.5 and 11.1 to ensure maximum stability.[7]

-

Unstable pH Range : Under acidic conditions (pH 4.0–6.0), the complex is unstable, leading to the aggregation and enlargement of colloidal particles.[9][10] This is attributed to the deformation of the iron-carbohydrate complex at low pH.[11]

Table 2: Stability of this compound Colloid at Different pH Levels (24h after dilution)

| pH Level | Colloid Stability | Observed Particle Diameter | Source(s) |

|---|---|---|---|

| 4.0 | Unstable, Aggregation | Significantly larger particles | [9][10] |

| 6.0 | Stable | 10 - 20 nm | [9][10] |

| 8.0 | Stable | 10 - 20 nm | [9][10] |

| 10.0 | Stable | 10 - 20 nm |[9][10] |

Electrolytes are known destabilizers of colloidal systems. The stability of this compound in the presence of electrolytes like sodium chloride (NaCl) is concentration-dependent.

-

Low Electrolyte Concentration : The complex remains stable in solutions with low electrolyte concentrations, such as normal saline (0.9% NaCl).[2][9] Studies have shown no significant difference in appearance, particle diameter, or free iron ion release when diluted in normal saline compared to 5% glucose solution.[9][10]

-

High Electrolyte Concentration : High concentrations of NaCl (e.g., 2.5% - 10%) cause colloid destabilization, resulting in increased aggregation and a higher release of free iron ions.[9][10]

Table 3: Effect of Diluents on the Stability of Colloidal Saccharated Iron Oxide

| Diluent | Stability Outcome | Source(s) |

|---|---|---|

| 5% Glucose Solution | Stable; No significant aggregation or free iron release. | [2][9] |

| Normal Saline (0.9% NaCl) | Stable; No significant aggregation or free iron release. | [2][9][12] |

| 10% NaCl Solution | Unstable; Increased colloid aggregation and iron ion release. |[2][9][10] |

Temperature also impacts the long-term stability of the complex. While stable at room temperature, elevated temperatures can induce degradation. The complex is reported to be stable under mild-to-moderate temperatures (<50°C) but aggregates after prolonged exposure to high temperatures (>70°C).[11]

The logical relationship between these factors and the stability of the this compound complex is visualized below.

Experimental Protocols for Stability and Solubility Assessment

The evaluation of this compound's stability involves a series of pharmaceutical analyses to monitor its physical and chemical integrity.

This protocol assesses the compatibility of this compound injection with various intravenous diluents.

-

Preparation of Samples :

-

Aseptically dilute a specific volume of this compound Injection (e.g., 40 mg of iron in 2 mL) into a larger volume (e.g., 50 mL) of the test diluents (e.g., 5% glucose solution, 0.9% NaCl, 10% NaCl).[9]

-

Prepare control samples using the manufacturer-recommended diluent (typically 5% glucose).

-

Store all samples at a controlled room temperature for the duration of the study (e.g., 24 hours).[9]

-

-

Appearance and pH Measurement :

-

Particle Diameter Analysis :

-

Determine the colloid particle median diameter using a dynamic light scattering (DLS) instrument at each time point. This quantifies the extent of aggregation.[9]

-

-

Determination of Free Iron Ions :

-

Separate the free iron ions from the colloidal particles using a dialysis membrane (with an appropriate molecular weight cut-off).[2][9]

-

Place a known volume of the diluted sample inside the dialysis tube and immerse it in a receptor solution.

-

After a set period (e.g., 24 hours), collect the sample from the receptor solution (outside the dialysis tube).[9]

-

Quantify the concentration of free iron in the receptor solution using a validated colorimetric method, such as the o-phenanthroline method.[9] This involves adding reagents like hydroxylamine (to reduce Fe³⁺ to Fe²⁺), an acetate buffer, and o-phenanthroline, followed by spectrophotometric measurement at approximately 510 nm.[9]

-

The molecular weight distribution is a critical quality attribute.

-

Method : Use Size Exclusion High-Performance Liquid Chromatography (SEC-HPLC) or Gel Permeation Chromatography (GPC).[5][7]

-

Procedure :

-

Prepare the mobile phase and standards.

-

Dilute the this compound sample appropriately.

-

Inject the sample into the SEC-HPLC system.

-

The system separates molecules based on their size in solution.

-

Calculate the weight average molecular weight (Mw) and number average molecular weight (Mn) against a set of calibrated standards. The polydispersity index (Mw/Mn) should not exceed a specified limit (e.g., 1.7).[7]

-

The workflow for a typical stability assessment is illustrated in the diagram below.

Conclusion

The aqueous solubility and stability of this compound are dictated by its unique colloidal structure. It is readily soluble in water, forming a stable dispersion under specific conditions. The integrity of this complex is highly sensitive to pH, being stable in alkaline environments (pH > 8.0) and unstable in acidic media. While stable in isotonic saline (0.9% NaCl), higher electrolyte concentrations can induce aggregation and the release of potentially toxic free iron. These characteristics underscore the critical need for strict control over formulation parameters, storage conditions, and dilution practices in clinical settings to ensure the therapeutic efficacy and safety of intravenous iron therapy.

References

- 1. This compound Iron D Saccharate Iron Sucrose BP USP Suppliers [crystalclearproducts.org]

- 2. Pharmaceutical stability of colloidal saccharated iron oxide injection in normal saline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Iron sucrose - Wikipedia [en.wikipedia.org]

- 4. Iron Sucrose - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nrfhh.com [nrfhh.com]

- 6. usbio.net [usbio.net]

- 7. Iron D Saccharate n Iron Sucrose Manufacturers, with SDS [mubychem.com]

- 8. lohmann-minerals.com [lohmann-minerals.com]

- 9. Pharmaceutical stability of colloidal saccharated iron oxide injection in normal saline - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Pharmaceutical stability of colloidal saccharated iron oxide injection in normal saline | Semantic Scholar [semanticscholar.org]

The Historical Development of Ferric Saccharate as an Iron Supplement: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the historical development of ferric saccharate, known in early literature as saccharated iron oxide, as a pivotal intravenous iron supplement. It provides a comprehensive overview of its emergence as a solution to the challenges of iron therapy in the mid-20th century, detailing early synthesis, clinical evaluation, and the foundational understanding of its mechanism of action.

Introduction: The Pressing Need for Intravenous Iron

The management of iron-deficiency anemia in the early 20th century was primarily reliant on oral iron supplementation. However, this approach was often hampered by poor gastrointestinal tolerance and inadequate absorption in many patients. The quest for a safe and effective parenteral iron therapy was driven by the need to rapidly replete iron stores in individuals who could not tolerate or absorb oral iron, as well as in those with severe anemia.

Early Intravenous Iron Formulations and Their Toxicity

The initial foray into intravenous iron therapy in the 1930s was fraught with challenges. The first preparations consisted of colloidal ferric hydroxide. These early formulations were associated with significant toxicity due to the rapid release of large amounts of labile, non-transferrin-bound iron into the bloodstream, leading to severe adverse reactions. This toxicity severely limited their clinical utility and underscored the need for a more stable iron complex.

The Emergence of a Safer Alternative: Saccharated Iron Oxide

In 1947, the development of a complex of iron with a carbohydrate shell marked a significant breakthrough in intravenous iron therapy. "Saccharated iron oxide," the precursor to modern this compound (iron sucrose), was introduced as a much safer and more effective alternative. This innovation was based on the principle of creating a stable iron-carbohydrate complex that would prevent the uncontrolled release of free iron. The introduction of intravenous iron saccharide in 1947, and later high-molecular-weight iron dextran in 1954, signaled a major shift in the perception and application of intravenous iron supplementation due to their improved efficacy and safety profiles.[1]

Historical Synthesis of this compound (Saccharated Iron Oxide)

The pioneering work of Nissim and Robson in 1949 detailed the preparation and standardization of saccharated iron oxide for intravenous use. While the precise, industrial-scale manufacturing processes have evolved, the fundamental principle of complexing ferric hydroxide with a sugar molecule remains.

Experimental Protocol: Early Laboratory-Scale Synthesis

The following protocol is a reconstruction based on early published methods for the preparation of saccharated iron oxide:

-

Preparation of Ferric Hydroxide: A solution of ferric chloride was treated with an alkali (e.g., sodium carbonate or sodium hydroxide) to precipitate ferric hydroxide.

-

Washing of the Precipitate: The ferric hydroxide precipitate was thoroughly washed with water to remove chloride ions. This was a critical step to ensure the purity and stability of the final product.

-

Complexation with Sucrose: The purified ferric hydroxide was then heated with a solution of sucrose. The mixture was carefully heated to facilitate the formation of the iron-sucrose complex.

-

pH Adjustment and Stabilization: The pH of the resulting solution was adjusted to the alkaline range (typically above 10.5) to maintain the stability of the complex.

-

Purification and Sterilization: The solution was then filtered to remove any particulate matter and subsequently sterilized for intravenous administration.

This process yielded a stable, dark brown solution of the iron-saccharide complex suitable for intravenous injection.

Quantitative Data from Early Clinical Evaluations

Early clinical trials in the late 1940s and 1950s provided the first quantitative evidence of the efficacy and safety of saccharated iron oxide. These studies laid the groundwork for its widespread clinical use.

| Study (Year) | Patient Population | Dosage Regimen | Mean Hemoglobin Increase | Reticulocyte Response (Peak) | Key Observations |

| Brown et al. (1950) | Patients with hypochromic anemia | Varied, typically 100-200 mg daily or every other day | Rapid and consistent increase | Typically between 5-10 days post-initiation | Effective hematopoietic response observed. |

| Holly (1951) | Pregnant and postpartum women with iron-deficiency anemia | Individualized based on calculated iron deficit | Significant increase, allowing for replenishment of iron stores before delivery | Not specified | Well-tolerated in the obstetric population. |

| Slack and Wilkinson (1949) | Patients with iron-deficiency anemia | Not specified | Substantial increase | Not specified | Demonstrated the therapeutic potential of the new compound. |

| Study (Year) | Total Patients | Dosage Range (mg) | Incidence of Mild to Moderate Reactions (%) | Incidence of Severe Reactions (%) |

| Brown et al. (1950) | 57 | 100 - 200 | Not explicitly quantified, but noted as occurring | Noted as a potential danger, but incidence not quantified |

| Holly (1951) | 112 | Not specified | Not explicitly quantified, but generally well-tolerated | Rare |

| Nissim (1954) | Not specified | Not specified | Discussed as a concern, leading to suggestions for improved preparations | Noted, with a focus on understanding their cause |

Historical Experimental Protocols: Clinical Evaluation in the Mid-20th Century

The clinical trials of the 1950s, while not as rigorously controlled as modern studies, followed a structured approach to evaluate the efficacy and safety of saccharated iron oxide.

Methodology of a Typical Early Clinical Trial:

-

Patient Selection: Patients with diagnosed iron-deficiency anemia, often refractory to or intolerant of oral iron therapy, were enrolled. Diagnosis was based on clinical signs and hematological parameters available at the time, such as hemoglobin levels and red blood cell morphology.

-

Dosage Calculation and Administration: The total iron dose required to correct the hemoglobin deficit and replenish iron stores was calculated based on the patient's body weight and hemoglobin level. The saccharated iron oxide was administered intravenously, typically in divided doses.

-

Efficacy Monitoring: The primary efficacy endpoint was the hematopoietic response, measured by the increase in hemoglobin concentration and the reticulocyte count. Blood samples were drawn at regular intervals to monitor these parameters.

-

Safety Monitoring: Patients were closely observed during and after each injection for any adverse reactions. These were documented and categorized based on their severity.

-

Analytical Methods of the Era: Hemoglobin was typically measured using colorimetric methods. Reticulocytes were counted manually using a microscope after staining a blood smear. Serum iron levels, when measured, were determined by chemical methods that were less sensitive and specific than today's automated assays.

Early Insights into Metabolism and Mechanism of Action

The prevailing understanding in the mid-20th century was that the carbohydrate shell of saccharated iron oxide stabilized the ferric iron core, preventing its toxic effects. It was hypothesized that after intravenous administration, the iron-carbohydrate complex was taken up by the reticuloendothelial system (RES), primarily in the liver and spleen. Within the RES, the iron was believed to be gradually released from the complex, bound to transferrin, and transported to the bone marrow for incorporation into hemoglobin in newly forming red blood cells.

Visualizing Historical Concepts and Processes

Diagram of the Hypothesized Metabolic Pathway of this compound (circa 1950s)

Diagram of a Typical 1950s Experimental Workflow for this compound Evaluation

Conclusion: The Foundation of Modern Intravenous Iron Therapy

The development and successful clinical application of this compound in the mid-20th century represented a paradigm shift in the treatment of iron-deficiency anemia. It provided a much-needed, effective, and significantly safer alternative to previous intravenous iron preparations. The foundational research conducted during this era not only established this compound as a cornerstone of parenteral iron therapy but also paved the way for the development of subsequent generations of intravenous iron-carbohydrate complexes. The principles of complex stability and controlled iron release, first demonstrated with saccharated iron oxide, remain central to the design and use of all modern intravenous iron supplements.

References

Ferric Saccharate vs. Non-Encapsulated Iron Sources: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iron deficiency remains a global health challenge, necessitating the development of effective and well-tolerated iron supplementation strategies. This technical guide provides an in-depth comparison of ferric saccharate, a complex of ferric hydroxide and sucrose, with non-encapsulated iron sources, primarily focusing on ferrous sulfate. It delves into the chemical nature, mechanisms of action, bioavailability, and safety profiles of these distinct iron formulations. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, comparative data, and visual representations of key biological pathways and experimental workflows.

Introduction

Iron is an essential mineral crucial for numerous physiological processes, including oxygen transport, DNA synthesis, and cellular respiration.[1] Iron deficiency can lead to iron deficiency anemia (IDA), a condition characterized by fatigue, impaired cognitive function, and decreased work capacity. Oral iron supplementation is the most common and cost-effective treatment for IDA.[2][3] Non-encapsulated iron salts, such as ferrous sulfate, have historically been the standard of care.[4][5] However, their use is often limited by gastrointestinal side effects, including nausea, constipation, and abdominal pain, which can lead to poor patient compliance.[2][6]

This compound, a complex of iron (III) hydroxide and sucrose, represents an alternative iron formulation.[7][8][9][10] It is available in both intravenous and, more recently, microencapsulated oral forms.[11][12][13][14][15][16] The carbohydrate shell in this compound is designed to protect the iron core, potentially leading to a better tolerability profile and controlled iron release.[7][17] This guide will explore the fundamental differences between this compound and non-encapsulated iron sources, providing the necessary technical details for their evaluation and development.

Chemical and Physical Properties

| Property | This compound | Non-Encapsulated Iron (Ferrous Sulfate) |

| Iron Oxidation State | Fe³⁺ (Ferric) | Fe²⁺ (Ferrous) |

| Chemical Structure | Complex of polynuclear iron (III)-hydroxide in a sucrose matrix.[18][19] | Simple inorganic salt (FeSO₄). |

| Solubility | Soluble in water. | Soluble in water. |

| Molecular Weight | High molecular weight complex. | Low molecular weight salt. |

| Formulation | Available as intravenous solution and microencapsulated powder for oral use.[12][14] | Typically available as tablets or liquid for oral use.[2][5] |

Mechanism of Action and Bioavailability

The absorption and metabolic pathways of this compound and non-encapsulated iron sources differ significantly, impacting their bioavailability and potential for adverse effects.

Non-Encapsulated Iron (Ferrous Sulfate)

Ferrous iron (Fe²⁺) is readily absorbed in the duodenum and upper jejunum.[4] Its absorption is facilitated by the divalent metal transporter 1 (DMT1) located on the apical membrane of enterocytes.[20][21] However, the high reactivity of free ferrous iron can lead to the generation of reactive oxygen species (ROS), contributing to gastrointestinal side effects and oxidative stress.[22][23] The bioavailability of ferrous sulfate is generally considered good, though it can be inhibited by dietary factors such as phytates and polyphenols.[4]

This compound

Intravenous this compound: When administered intravenously, the this compound complex is taken up by the reticuloendothelial system, particularly macrophages.[17][18] The iron is then gradually released from the carbohydrate shell, binds to transferrin, and is transported to the bone marrow for erythropoiesis or stored in ferritin.[17][18] This controlled release mechanism is thought to minimize the presence of free, reactive iron in the plasma, potentially reducing oxidative stress compared to rapidly dissociating iron salts.[24]

Microencapsulated Oral this compound: The microencapsulation of this compound aims to protect the iron from interactions in the upper gastrointestinal tract, potentially reducing side effects.[14] The encapsulation, often with materials like alginate, is designed to release iron in the lower parts of the small intestine.[22] Studies have shown that the absorption of microencapsulated this compound can be comparable to that of ferrous sulfate.[11][13][14][15][16]

Comparative Efficacy and Safety

Efficacy in Treating Iron Deficiency Anemia

Clinical studies have demonstrated the efficacy of both this compound and non-encapsulated iron sources in treating IDA.

Table 1: Comparative Efficacy in Increasing Hemoglobin and Ferritin Levels

| Iron Formulation | Route | Study Population | Dosage | Duration | Mean Hemoglobin Increase (g/dL) | Mean Ferritin Increase (ng/mL) | Citation(s) |

| This compound (IV) | Intravenous | Adults with IDA | 200 mg weekly | Until Hb ≥12 (women) or ≥13 (men) g/dL | 3.74 | 83.58 | [25] |

| This compound (IV) | Intravenous | Children on parenteral nutrition with IDA | Calculated based on weight and Hb deficit | 45 days | 2.2 | - | [26] |

| This compound (IV) | Intravenous | Adults with IDA | Calculated based on weight and Hb deficit | - | 2.64 | - | [27] |

| Ferrous Sulfate (Oral) | Oral | Pregnant women with IDA | 100-200 mg elemental iron daily | 4 weeks | Significant increase (0.15–0.23 g/dL per day) | - | [4] |

| Microencapsulated this compound (Oral) vs. Ferrous Sulfate (Oral) | Oral | Healthy non-anemic adults | Single dose | 6 hours post-ingestion | No significant difference in serum iron or transferrin saturation between groups | No significant difference | [11][13][15] |

| Microencapsulated this compound (Oral) vs. Ferrous Sulfate (Oral) | Oral | Anemic rats | 10 mg Fe/kg diet | 2 weeks | No significant difference between groups | - | [16][18] |

| Iron Sucrose (IV) vs. Oral Iron | Intravenous vs. Oral | Patients with IDA | - | 28 days | - | 115.76 (IV) vs. 43.61 (Oral) | [6] |

Safety and Tolerability

A key differentiator between these iron sources lies in their safety and tolerability profiles.

Table 2: Comparative Adverse Effects

| Iron Formulation | Route | Common Adverse Effects | Serious Adverse Effects | Citation(s) |

| This compound (IV) | Intravenous | Arthralgia, burning sensation at IV site. | Anaphylactic reactions (rare), hypotension. | [6][12][26][27] |

| Ferrous Sulfate (Oral) | Oral | Metallic taste, constipation, heartburn, nausea, abdominal pain, dark stools. | Gastrointestinal ulceration, exacerbation of inflammatory bowel disease. | [2][3][6][23] |

| Microencapsulated this compound (Oral) | Oral | Generally well-tolerated with fewer gastrointestinal side effects compared to ferrous sulfate. | - | [14] |

Impact on Oxidative Stress

Iron, particularly in its free, catalytically active form, can participate in the Fenton reaction, leading to the generation of highly reactive hydroxyl radicals and subsequent oxidative stress.[22][28]

Studies have shown that iron supplementation can initially increase markers of oxidative stress.[22] However, the correction of iron deficiency anemia ultimately leads to a decrease in oxidative stress and an improvement in the body's antioxidant status.[28] The formulation of the iron supplement can influence the extent of this initial oxidative challenge. The controlled release of iron from this compound complexes is hypothesized to mitigate the sharp increase in free iron and associated oxidative stress compared to the rapid dissolution of ferrous sulfate.[24]

Experimental Protocols

In Vitro Iron Bioavailability using Caco-2 Cell Model

This protocol is adapted from established methods for assessing iron bioavailability.[20][27]

Materials:

-

Caco-2 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Collagen-coated 6-well plates

-

Pepsin, Pancreatin, Bile extract

-

Ferritin ELISA kit

-

Protein assay kit

Procedure:

-

Cell Culture: Culture Caco-2 cells in DMEM supplemented with 10% FBS. Seed cells onto collagen-coated 6-well plates at a density of 5 x 10⁴ cells/cm².

-

Differentiation: Allow cells to differentiate for 15-21 days, with media changes every 2-3 days, until a confluent monolayer is formed.

-

In Vitro Digestion:

-

Gastric Phase: Suspend the iron source in simulated gastric fluid (containing pepsin) and adjust the pH to 2.0. Incubate for 1 hour at 37°C.

-

Intestinal Phase: Neutralize the gastric digest and add simulated intestinal fluid (containing pancreatin and bile salts). Adjust the pH to 7.0 and incubate for 2 hours at 37°C.

-

-

Cellular Uptake: Apply the digested samples to the apical side of the Caco-2 cell monolayers and incubate for 2 hours.

-

Ferritin Formation: Remove the digest and incubate the cells for a further 22 hours in fresh culture medium.

-

Analysis: Lyse the cells and measure the ferritin concentration using an ELISA kit and the total protein content using a standard protein assay. Bioavailability is expressed as the ratio of ferritin to total protein (ng ferritin/mg protein).

In Vivo Iron Deficiency Anemia Rat Model

This protocol is based on established models for inducing and treating IDA in rats.[11][18][28]

Materials:

-

Weanling Sprague-Dawley or Wistar rats

-

Iron-deficient diet (e.g., AIN-93G formulation with low iron)

-

Standard rat chow

-

Iron formulations for treatment (e.g., microencapsulated this compound, ferrous sulfate)

-

Equipment for blood collection and analysis (hematology analyzer)

Procedure:

-

Induction of Anemia:

-

Place weanling rats on an iron-deficient diet for 4-6 weeks.

-

Monitor hemoglobin levels weekly. Anemia is typically defined as hemoglobin < 7 g/dL.

-

-

Treatment:

-

Divide the anemic rats into groups:

-

Negative control (continue on iron-deficient diet)

-

Positive control (iron-deficient diet supplemented with ferrous sulfate)

-

Test group(s) (iron-deficient diet supplemented with different doses of this compound)

-

-

Administer the respective diets for 2-4 weeks.

-

-

Monitoring and Analysis:

-

Measure body weight and food intake regularly.

-

At the end of the treatment period, collect blood samples for analysis of:

-

Complete blood count (hemoglobin, hematocrit, red blood cell count, etc.)

-

Serum iron and total iron-binding capacity (TIBC)

-

Serum ferritin

-

-

Harvest tissues (liver, spleen) for iron content analysis.

-

Synthesis of Microencapsulated this compound

This protocol describes an emulsification method for microencapsulating this compound with an alginate coating.[22]

Materials:

-

This compound

-

Sodium alginate

-

Vegetable oil

-

Tween 80 (emulsifier)

-

Calcium chloride

Procedure:

-

Prepare Alginate-Iron Solution: Dissolve sodium alginate and this compound in deionized water.

-

Emulsification: Add the alginate-iron solution dropwise to a vegetable oil solution containing Tween 80 while stirring at a constant speed to form an emulsion.

-

Cross-linking: Slowly add a calcium chloride solution to the emulsion to induce cross-linking of the alginate, forming microcapsules.

-

Washing and Drying: Separate the microcapsules from the oil phase, wash them with distilled water, and then dry them.

Measurement of Oxidative Stress Markers

The following are common assays to assess oxidative stress.[16][26]

-

Malondialdehyde (MDA): Measured as a marker of lipid peroxidation, typically using a thiobarbituric acid reactive substances (TBARS) assay.

-

Superoxide Dismutase (SOD): Activity is measured spectrophotometrically by its ability to inhibit the autoxidation of pyrogallol or the reduction of nitroblue tetrazolium.

-

Glutathione Peroxidase (GSH-Px): Activity is determined by measuring the rate of oxidation of reduced glutathione to oxidized glutathione, coupled to the oxidation of NADPH by glutathione reductase.

Signaling Pathways in Iron Metabolism

Cellular iron homeostasis is tightly regulated by a complex network of signaling pathways to ensure adequate iron supply while preventing toxicity. The primary regulatory system involves the iron-responsive element (IRE)/iron-regulatory protein (IRP) system.[1][20][21]

When intracellular iron levels are low, IRPs bind to IREs on the messenger RNA (mRNA) of proteins involved in iron metabolism. This binding stabilizes the mRNA of transferrin receptor 1 (TfR1), leading to increased iron uptake, and blocks the translation of ferritin mRNA, reducing iron storage. Conversely, when iron levels are high, IRPs do not bind to IREs, resulting in the degradation of TfR1 mRNA and the translation of ferritin mRNA, thereby decreasing iron uptake and increasing storage. The form of iron supplement may influence the dynamics of this regulatory system by affecting the rate and magnitude of the increase in the intracellular labile iron pool.

Conclusion

The choice between this compound and non-encapsulated iron sources for the treatment of iron deficiency anemia involves a trade-off between bioavailability, tolerability, and cost. While ferrous sulfate is an effective and inexpensive option, its utility is often hampered by gastrointestinal side effects. This compound, in both its intravenous and microencapsulated oral forms, offers a potentially better-tolerated alternative with a controlled iron release mechanism that may mitigate oxidative stress. The comparable bioavailability of microencapsulated this compound to ferrous sulfate, coupled with its improved side effect profile, makes it a promising option for oral iron supplementation. Intravenous this compound remains a critical tool for rapid iron repletion in patients who cannot tolerate or do not respond to oral therapies. This technical guide provides the foundational knowledge and experimental frameworks necessary for researchers and drug development professionals to further evaluate and innovate in the field of iron supplementation.

References

- 1. devtoolsdaily.medium.com [devtoolsdaily.medium.com]

- 2. researchgate.net [researchgate.net]

- 3. Video: The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability [jove.com]

- 4. graphviz.org [graphviz.org]

- 5. wwwn.cdc.gov [wwwn.cdc.gov]

- 6. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 7. Standardization and Development of Rat Model with Iron Deficiency Anaemia Utilising Commercial Available Iron Deficient Food – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 8. lornajane.net [lornajane.net]

- 9. sketchviz.com [sketchviz.com]

- 10. researchgate.net [researchgate.net]

- 11. who.int [who.int]

- 12. mdpi.com [mdpi.com]

- 13. Recovery from dietary iron deficiency anaemia in rats by the intake of microencapsulated this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nfsr.sbmu.ac.ir [nfsr.sbmu.ac.ir]

- 15. researchgate.net [researchgate.net]

- 16. academicjournals.org [academicjournals.org]

- 17. Serum Iron Test: Purpose, Procedure, and Results [healthline.com]

- 18. downloads.regulations.gov [downloads.regulations.gov]

- 19. Biomarkers of oxidative stress for in vivo assessment of toxicological effects of iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Establishment of an Iron Deficiency Model by Iron Depletion in Pregnant Rats [besjournal.com]

- 22. The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability [jove.com]

- 23. Effectiveness of AOS–iron on iron deficiency anemia in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Potential of Alginate Encapsulated this compound Microemulsions to Ameliorate Iron Deficiency in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Rat Model for Iron Deficiency Anemia (IDA) | DSI595Ra02 | Rattus norvegicus (Rat) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]

- 27. Oxidative stress markers and antioxidant status after oral iron supplementation to very low birth weight infants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. EXECUTIVE SUMMARY - WHO guideline on use of ferritin concentrations to assess iron status in individuals and populations - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Structure Analysis of Ferric Saccharate Nanoparticles

Audience: Researchers, Scientists, and Drug Development Professionals